molecular formula C10H4F2N2S B12843881 3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile

3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile

Cat. No.: B12843881
M. Wt: 222.22 g/mol
InChI Key: KBMDHPPATYORFG-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, making them versatile in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) typically involves the reaction of 2-aminobenzenethiol with appropriate fluorinated acrylonitrile derivatives. One common method is the condensation of 2-aminobenzenethiol with 2,3-difluoroacrylonitrile under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound), often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The difluoroacrylonitrile moiety provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H4F2N2S

Molecular Weight

222.22 g/mol

IUPAC Name

(E)-3-(1,3-benzothiazol-2-yl)-2,3-difluoroprop-2-enenitrile

InChI

InChI=1S/C10H4F2N2S/c11-6(5-13)9(12)10-14-7-3-1-2-4-8(7)15-10/h1-4H/b9-6+

InChI Key

KBMDHPPATYORFG-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C#N)\F)/F

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(C#N)F)F

Origin of Product

United States

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